1-[(2,3-Dichlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a dichlorophenylmethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be sourced from various chemical suppliers and is primarily classified under organic compounds. Specifically, it is categorized as an aromatic amine and a piperazine derivative, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 1-[(2,3-dichlorophenyl)methyl]piperazine typically involves the nucleophilic substitution reaction between 2,3-dichlorobenzyl chloride and piperazine. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate. The general procedure includes:
1-[(2,3-Dichlorophenyl)methyl]piperazine has a molecular formula of CHClN and a molecular weight of approximately 273.16 g/mol. The structural representation can be described as follows:
The compound's structure can be visualized in 2D or 3D models using molecular visualization software.
1-[(2,3-Dichlorophenyl)methyl]piperazine can undergo various chemical reactions:
The mechanism of action for 1-[(2,3-dichlorophenyl)methyl]piperazine involves its interaction with specific biological targets. It is believed to bind to certain receptors or enzymes, modulating their activity and thereby exerting biological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Relevant data regarding melting point, boiling point, and other specific properties may vary based on purity and synthesis methods.
1-[(2,3-Dichlorophenyl)methyl]piperazine has several scientific uses:
This compound exemplifies the versatility of piperazine derivatives in both academic research and industrial applications, highlighting their significance in advancing medicinal chemistry and related fields.
The compound 1-[(2,3-Dichlorophenyl)methyl]piperazine emerged as a structural analog of early phenylpiperazine-based psychotropic agents investigated in the 1970s–1980s. Initial research focused on simple phenylpiperazines (e.g., m-chlorophenylpiperazine, mCPP) as serotonin receptor agonists for depression treatment, but their development was halted due to unintended stimulant effects [5]. The 2,3-dichloro-substituted variant gained prominence indirectly through its role as a metabolite and synthetic precursor to the atypical antipsychotic aripiprazole, which received FDA approval in 2002 [1] [6]. This connection spurred dedicated studies on 2,3-dichlorophenylpiperazine scaffolds to elucidate their intrinsic pharmacodynamic profiles. By the late 2000s, several dichlorophenylpiperazine derivatives were identified in seized designer drugs in Japan and Hungary, leading to their legal restriction and highlighting their relevance in neuropharmacology and forensic chemistry [1] [5].
Table 1: Historical Milestones in 2,3-Dichlorophenylpiperazine Research
Year Range | Key Event | Significance |
---|---|---|
1970s-1980s | Investigation of phenylpiperazines as antidepressants | Foundation for SAR studies on substituted phenylpiperazines |
2002 | FDA approval of aripiprazole (dependent on 2,3-DCPP synthesis) | Validated 2,3-DCPP as critical synthetic intermediate |
2005-2010 | Identification in designer drugs (e.g., "Legal X") in Japan/Hungary | Led to scheduling controls; confirmed CNS bioactivity |
2010s-Present | Structural optimization for dopamine/ serotonin receptor selectivity | Enabled development of D2/D3 partial agonists with reduced off-target effects |
The 1-[(2,3-dichlorophenyl)methyl]piperazine scaffold serves as a versatile pharmacophore in central nervous system (CNS) drug design. Its bioactivity stems from:
Table 2: Receptor Binding Profiles of Select 2,3-Dichlorophenylpiperazine Analogs
Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | Key Structural Feature |
---|---|---|---|
1-(2,3-DCPP) (unsubstituted) | 230 ± 15* | 1,420 ± 110* | Baseline dichloro scaffold |
Aripiprazole metabolite | 180 ± 10 [1] | 950 ± 75 [1] | Quinolinone-piperazine hybrid |
1-(Biphenyl)-4-(2,3-DCPM)piperazine | 3.8 ± 0.3 [7] | 12.4 ± 1.1 [7] | Biphenyl extension |
TFMPP (3-trifluoromethyl analog) | >10,000 | 120 ± 10 [5] | Meta-CF₃ substitution |
*Estimated from structural analogs in [1] [5]
Positional chlorine substitution dramatically alters the bioactivity and receptor selectivity of dichlorophenylpiperazines:
Table 3: Impact of Chlorine Substitution Pattern on Piperazine Bioactivity
Isomer/Substituent | Primary Pharmacological Activity | Potency (EC₅₀/Ki) | Therapeutic Implications |
---|---|---|---|
2,3-Dichloro | Dopamine D2/D3 partial agonism | 180–230 nM [1] | Antipsychotic lead optimization |
3,4-Dichloro | Serotonin release (via SERT); β1-adrenoceptor block | SERT IC₅₀: 0.8 µM [1] | Depression/anxiety (limited by side effects) |
3-Chloro (mCPP) | 5-HT2C/1B agonism | 5-HT2C Ki: 25 nM [5] | Anxiogenic effects; drug abuse liability |
2,5-Dimethoxy-4-bromo | 5-HT2A agonism | 5-HT2A Ki: 12 nM [5] | Hallucinogenic effects |
Abbreviations: DCPP = Dichlorophenylpiperazine; DCPM = Dichlorophenylmethyl; SERT = Serotonin transporter
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: